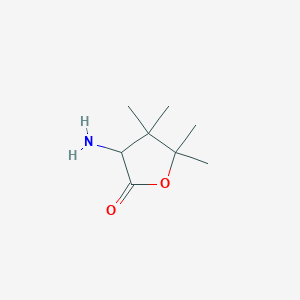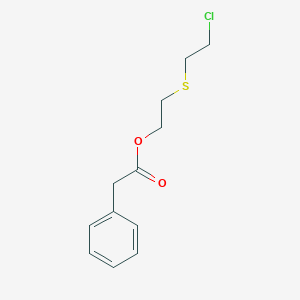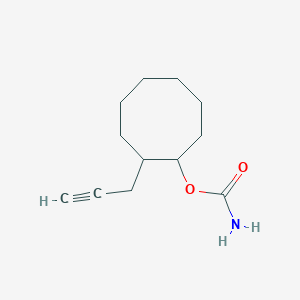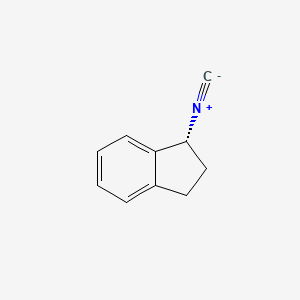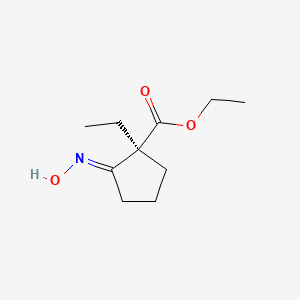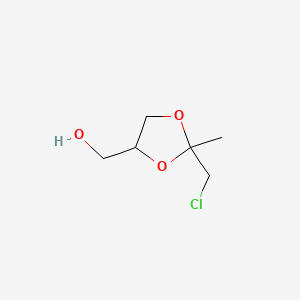
2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol is a versatile organic compound with the molecular formula C4H7ClO2. It is a chlorinated derivative of 1,3-dioxolane, featuring a chlorine atom attached to a methylene group and a methyl group on the dioxolane ring. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol typically involves the chlorination of 2-methyl-1,3-dioxolane-4-methanol. The reaction can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions: 2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: The major product of oxidation is 2-chloromethyl-2-methyl-1,3-dioxolane-4-carboxylic acid.
Reduction: The reduction of the compound yields this compound itself or its derivatives.
Substitution: Substitution reactions can produce various substituted dioxolanes depending on the nucleophile used.
科学研究应用
2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Additionally, it is used in the development of new materials and as a solvent in analytical chemistry.
作用机制
The mechanism by which 2-Chloromethyl-2-methyl-1,3-dioxolane-4-methanol exerts its effects depends on the specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of catalysts.
相似化合物的比较
2-Chloromethyl-1,3-dioxolane
2,2-Dimethyl-1,3-dioxolane-4-methanol
2,3-Isopropylidene-sn-glycerol
L-alpha,beta-Isopropylideneglycerol
Is there anything specific you would like to know more about regarding this compound?
属性
CAS 编号 |
63979-51-1 |
|---|---|
分子式 |
C6H11ClO3 |
分子量 |
166.60 g/mol |
IUPAC 名称 |
[2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C6H11ClO3/c1-6(4-7)9-3-5(2-8)10-6/h5,8H,2-4H2,1H3 |
InChI 键 |
LOMFXRJCLQQSJH-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)CO)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,9-Epoxyoxazolo[3,2-a]azepine(9CI)](/img/structure/B15347664.png)
![2,2'-[[4-[(2,6-Dibromo-4-nitrophenyl)azo]-3-methylphenyl]imino]bisethyl diacetate](/img/structure/B15347671.png)
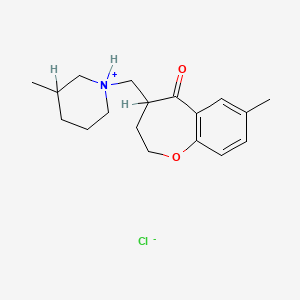
![2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15347693.png)
![Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride](/img/structure/B15347702.png)
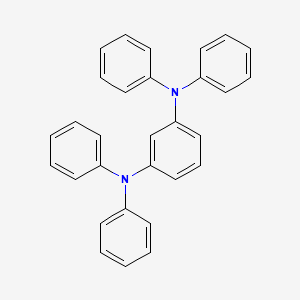
![4-(6-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B15347713.png)
